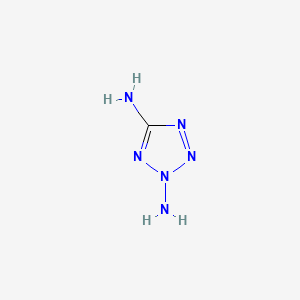
5-Imino-1,5-dihydro-2H-tetraazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Imino-1,5-dihydro-2H-tetraazol-2-amine is a chemical compound with the molecular formula CH4N6. It is characterized by its unique structure, which includes a five-membered ring containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-1,5-dihydro-2H-tetraazol-2-amine typically involves the cycloaddition reaction of aldoximes with diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes . This method allows for the effective formation of the tetrazole ring, which is a key feature of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Imino-1,5-dihydro-2H-tetraazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Imino-1,5-dihydro-2H-tetraazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 5-Imino-1,5-dihydro-2H-tetraazol-2-amine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Aminotetrazole: Similar in structure but with an amino group instead of an imino group.
1,2,4-Triazole Derivatives: Share the tetrazole ring but differ in the substitution pattern.
Uniqueness
5-Imino-1,5-dihydro-2H-tetraazol-2-amine is unique due to its specific arrangement of nitrogen atoms and the presence of both imino and amine functionalities. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
15454-60-1 |
|---|---|
Molecular Formula |
CH4N6 |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
tetrazole-2,5-diamine |
InChI |
InChI=1S/CH4N6/c2-1-4-6-7(3)5-1/h3H2,(H2,2,5) |
InChI Key |
KGPGNYGBJRAHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN(N=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


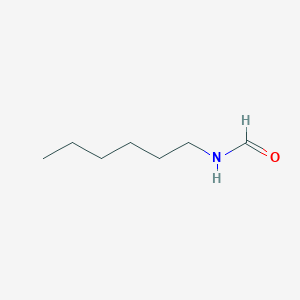

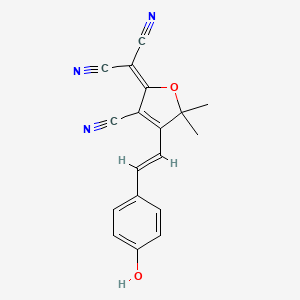
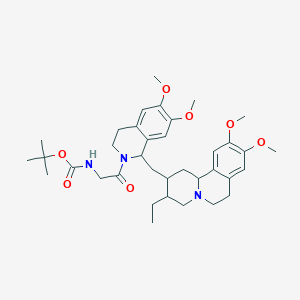
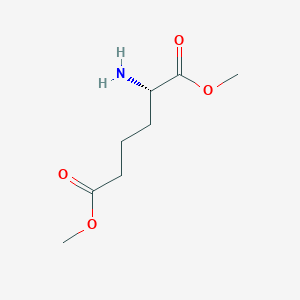


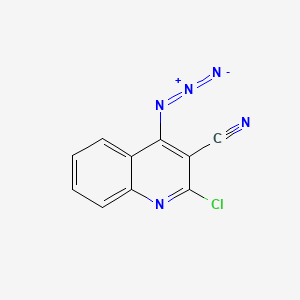
![Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-](/img/structure/B12813301.png)
![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)




